molecular formula C15H12ClFN2O B2758024 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol CAS No. 374086-47-2

2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol

Cat. No.: B2758024
CAS No.: 374086-47-2
M. Wt: 290.72
InChI Key: DKNYGBZIPJELHT-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 4-fluorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in good yields . The reaction conditions include:

    Catalyst: Vitamin B1

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Halogenated or nucleophilically substituted pyrazole derivatives

Scientific Research Applications

2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol is unique due to the presence of both a 4-chlorophenyl group and a 4-fluorophenol group, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNYGBZIPJELHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)F)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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